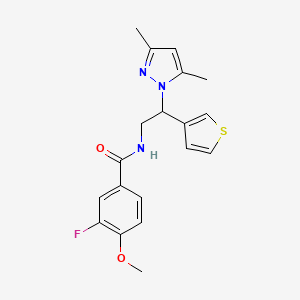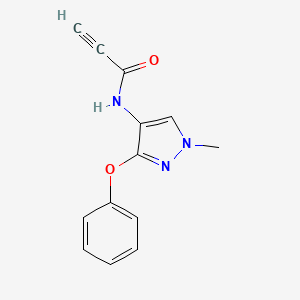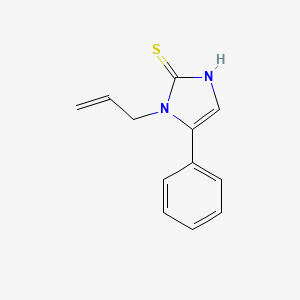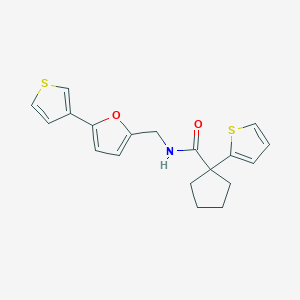![molecular formula C16H11F3N4 B2604906 benzenecarbaldehyde N-[3-(trifluoromethyl)-2-quinoxalinyl]hydrazone CAS No. 338773-19-6](/img/structure/B2604906.png)
benzenecarbaldehyde N-[3-(trifluoromethyl)-2-quinoxalinyl]hydrazone
カタログ番号 B2604906
CAS番号:
338773-19-6
分子量: 316.287
InChIキー: FVGXEYBPNYNLRK-JMIUGGIZSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzenecarbaldehyde N-[3-(trifluoromethyl)-2-quinoxalinyl]hydrazone is a chemical compound . It is a versatile material that finds applications in diverse scientific research.
Molecular Structure Analysis
The molecular formula of this compound is C16H11F3N4 . The exact molecular structure is not provided in the search results.科学的研究の応用
Synthesis and Biological Activities
- Novel quinoline derivatives, closely related to benzenecarbaldehyde N-[3-(trifluoromethyl)-2-quinoxalinyl]hydrazone, have been synthesized and evaluated for their cytotoxic properties against cancer cell lines. Some derivatives have shown significant inhibitory effects, suggesting potential applications in cancer therapy (Korcz et al., 2018).
Spectroscopic and Computational Studies
- Vibrational spectroscopic studies on related hydrazone compounds have provided insights into their molecular structure and potential for applications in non-linear optics due to their considerable first hyperpolarizability. Such properties are crucial for the development of materials with specific electronic and photonic characteristics (Sheeja et al., 2010).
DNA Binding and Antimicrobial Activities
- Research on quinoline Schiff bases, which share structural features with this compound, has demonstrated their ability to interact with DNA and exhibit antimicrobial activities. These findings highlight the potential for such compounds in therapeutic applications, particularly as antimicrobial agents and in drug design targeting genetic materials (Lamani et al., 2008).
Chemistry of Metal Complexes
- The chemistry of vanadium complexes incorporating hydrazone ligands provides insights into the coordination behavior and potential applications of this compound in the synthesis of metal-organic frameworks or as ligands in transition metal complexes. Such complexes have been characterized for their structural and electronic properties, revealing their potential in catalysis and material science (Mangalam et al., 2009).
Anticancer Copper(II) Complexes
- Copper(II) complexes derived from quinoline hydrazone compounds have shown significant cytotoxicity against cancer cell lines, surpassing that of cisplatin in some cases. These complexes exhibit mechanisms of action that include DNA intercalation and induction of cell cycle arrest, highlighting their potential as anticancer agents (Hu et al., 2017).
Safety and Hazards
特性
IUPAC Name |
N-[(Z)-benzylideneamino]-3-(trifluoromethyl)quinoxalin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N4/c17-16(18,19)14-15(22-13-9-5-4-8-12(13)21-14)23-20-10-11-6-2-1-3-7-11/h1-10H,(H,22,23)/b20-10- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVGXEYBPNYNLRK-JMIUGGIZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=NNC2=NC3=CC=CC=C3N=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N\NC2=NC3=CC=CC=C3N=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
5-Bromo-2-methylquinolin-3-ol
62194-46-1

![Ethyl 4-[(5-bromo-2-hydroxybenzyl)amino]benzoate](/img/structure/B2604823.png)

![2-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzene-1-sulfonamide](/img/structure/B2604827.png)

![2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2604833.png)
![4-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2604836.png)
![4-bromo-2-[(E)-(2,3-dihydro-1H-inden-5-ylimino)methyl]phenol](/img/structure/B2604838.png)
![Ethyl 2-(4-(azepan-1-ylsulfonyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2604839.png)

![4-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(4-methylphenyl)methyl]butanamide](/img/structure/B2604841.png)


![N-(2H-1,3-benzodioxol-5-yl)-2-{[2-(4-ethoxyphenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B2604844.png)
